![molecular formula C19H24N2O2S B4720501 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide
Übersicht
Beschreibung
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.
Wirkmechanismus
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide binds to the ATP-binding site of SYK and inhibits its kinase activity. This leads to decreased phosphorylation of downstream signaling molecules, such as BTK, PLCγ2, and AKT, which are involved in B-cell receptor signaling. Inhibition of these signaling pathways results in decreased proliferation and survival of B-cells, leading to potential therapeutic benefits in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been shown to inhibit B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has also been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for SYK, its ability to inhibit downstream signaling pathways, and its potential to enhance the activity of other targeted therapies. However, 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
For the development of 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide and other SYK inhibitors include the combination with other targeted therapies and the development of more potent and selective agents with improved pharmacokinetic properties and solubility.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide inhibits SYK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has also been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.
Eigenschaften
IUPAC Name |
4-methyl-N-[(4-piperidin-1-ylphenyl)methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-5-11-19(12-6-16)24(22,23)20-15-17-7-9-18(10-8-17)21-13-3-2-4-14-21/h5-12,20H,2-4,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBZYEAQHBIBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.